molecular formula C13H9ClN4O2 B2365024 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034607-62-8

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2365024
CAS No.: 2034607-62-8
M. Wt: 288.69
InChI Key: JYSRQHPJJJHGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an oxadiazole ring substituted with a chlorophenyl group and a methoxypyrimidinyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-methoxypyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups.

    Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of methoxy-substituted derivatives, while oxidation can yield carboxylic acid derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the methoxypyrimidinyl group, leading to different chemical properties and applications.

    5-(2-Methoxypyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the chlorophenyl group, affecting its reactivity and biological activity.

Uniqueness

3-(3-Chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the chlorophenyl and methoxypyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c1-19-13-15-6-9(7-16-13)12-17-11(18-20-12)8-3-2-4-10(14)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSRQHPJJJHGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.